Bienvenue dans la boutique en ligne BenchChem!

2-(1-((Tert-butoxycarbonyl)amino)ethyl)pyrimidine-5-carboxylic acid

Lipophilicity Drug-likeness Membrane permeability

2-(1-((Tert-butoxycarbonyl)amino)ethyl)pyrimidine-5-carboxylic acid (CAS 2090351-33-8, molecular formula C12H17N3O4, molecular weight 267.28 g/mol) is a heterobifunctional pyrimidine building block featuring a carboxylic acid at the 5-position and a tert-butoxycarbonyl (Boc)-protected chiral aminoethyl substituent at the 2-position. The compound incorporates a stereogenic center at the carbon bearing the Boc-protected amine and the methyl group, making it available as a racemic mixture from commercial suppliers at 95% purity.

Molecular Formula C12H17N3O4
Molecular Weight 267.28 g/mol
Cat. No. B13200449
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(1-((Tert-butoxycarbonyl)amino)ethyl)pyrimidine-5-carboxylic acid
Molecular FormulaC12H17N3O4
Molecular Weight267.28 g/mol
Structural Identifiers
SMILESCC(C1=NC=C(C=N1)C(=O)O)NC(=O)OC(C)(C)C
InChIInChI=1S/C12H17N3O4/c1-7(15-11(18)19-12(2,3)4)9-13-5-8(6-14-9)10(16)17/h5-7H,1-4H3,(H,15,18)(H,16,17)
InChIKeyHGVLAGUVEOOMCC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(1-((Tert-butoxycarbonyl)amino)ethyl)pyrimidine-5-carboxylic acid (CAS 2090351-33-8): A Chiral Boc-Protected Aminoethyl Pyrimidine Building Block for Multi-Step Medicinal Chemistry Synthesis


2-(1-((Tert-butoxycarbonyl)amino)ethyl)pyrimidine-5-carboxylic acid (CAS 2090351-33-8, molecular formula C12H17N3O4, molecular weight 267.28 g/mol) is a heterobifunctional pyrimidine building block featuring a carboxylic acid at the 5-position and a tert-butoxycarbonyl (Boc)-protected chiral aminoethyl substituent at the 2-position . The compound incorporates a stereogenic center at the carbon bearing the Boc-protected amine and the methyl group, making it available as a racemic mixture from commercial suppliers at 95% purity . Its orthogonal functional groups—a Boc-protected amine cleavable under mild acidic conditions and a free carboxylic acid available for amide coupling or esterification—enable sequential derivatization strategies in complex molecule synthesis.

Why 2-(1-((Tert-butoxycarbonyl)amino)ethyl)pyrimidine-5-carboxylic acid Cannot Be Replaced by Its Deprotected or Spacer-Deleted Analogs


Substituting this compound with its close structural analogs—such as the deprotected 2-(1-aminoethyl)pyrimidine-5-carboxylic acid (CAS 1785112-74-4) or the directly attached 2-((tert-butoxycarbonyl)amino)pyrimidine-5-carboxylic acid (CAS 179322-60-2)—compromises critical synthetic and physicochemical properties. The Boc group is the most widely used acid-labile amine protecting group in multi-step organic synthesis, and its removal is orthogonal to many other protecting group chemistries [1]. Removing the Boc group prematurely (i.e., using the free amine analog) eliminates the ability to perform selective functionalization at the carboxylic acid site while the amine remains inert. Conversely, deleting the ethyl spacer (i.e., attaching Boc-amino directly to the pyrimidine ring) alters the conformational flexibility, rotatable bond count, and lipophilicity of the scaffold—parameters that directly influence downstream pharmacokinetic performance in drug candidates . The quantitative evidence below demonstrates that these structural differences translate into measurable, decision-relevant property divergences.

Quantitative Differentiation Evidence: 2-(1-((Tert-butoxycarbonyl)amino)ethyl)pyrimidine-5-carboxylic acid vs. Closest Analogs


Lipophilicity (LogP) Head-to-Head: Target Compound vs. Deprotected Free Amine Analog

The target compound exhibits a computed LogP of 1.7605, representing a 9.1-fold increase in predicted lipophilicity compared to its direct deprotected analog, 2-(1-aminoethyl)pyrimidine-5-carboxylic acid, which has a LogP of 0.1945 . This difference arises from the hydrophobic tert-butyl moiety of the Boc group replacing the polar ammonium ion of the free amine. The elevated LogP places the target compound closer to the optimal Lipinski range (LogP 1–3) for CNS drug candidates, whereas the deprotected analog falls below typical oral bioavailability thresholds.

Lipophilicity Drug-likeness Membrane permeability

Topological Polar Surface Area (TPSA) Comparison: Impact on Predicted Oral Bioavailability

The target compound has a computed TPSA of 101.41 Ų, compared to 89.1 Ų for the deprotected free amine analog . The 12.31 Ų increase is attributable to the additional carbamate carbonyl and ether oxygen atoms of the Boc group. Both values remain below the 140 Ų Veber threshold for oral bioavailability, but the higher TPSA of the target compound predicts moderately reduced passive membrane permeability relative to the free amine—an acceptable trade-off for the synthetic versatility gained through orthogonal protection.

Polar surface area Oral bioavailability Veber rules

Rotatable Bond Count and Chiral Scaffold Flexibility: Ethyl Spacer vs. Direct Boc-Amino Attachment

The target compound contains 3 rotatable bonds and a chiral center at the α-carbon of the aminoethyl group, compared to 2 rotatable bonds for the spacer-deleted analog 2-((tert-butoxycarbonyl)amino)pyrimidine-5-carboxylic acid (CAS 179322-60-2) . The additional rotatable bond from the ethyl spacer increases conformational flexibility, which can improve induced-fit binding interactions with protein targets. Furthermore, the chiral center enables enantioselective synthesis of stereodefined derivatives—a capability absent in the achiral Boc-amino analog without the ethyl spacer [1].

Conformational flexibility Chiral building block Rotatable bonds

Commercial Availability and Purity Benchmarking: Target Compound vs. Deprotected Analog from a Shared Vendor

From the same commercial vendor (Leyan), the target compound is available in 1 g quantity at 95% purity (Product No. 2029393), while the deprotected analog 2-(1-aminoethyl)pyrimidine-5-carboxylic acid is available at 98% purity (Product No. 1938744) . The 3% lower nominal purity of the Boc-protected form is consistent with the additional synthetic steps required for Boc installation and the presence of the racemic chiral center, which may complicate purification. Both compounds require inquiry for bulk (>1 g) quantities, indicating custom synthesis scaling pathways.

Commercial availability Purity comparison Procurement

High-Value Application Scenarios for 2-(1-((Tert-butoxycarbonyl)amino)ethyl)pyrimidine-5-carboxylic acid in Medicinal Chemistry and Drug Discovery


Multi-Step Synthesis of Pyrimidine-Based Kinase Inhibitors Requiring Orthogonal Amine Protection

The Boc-protected amine enables selective carboxylic acid functionalization (e.g., amide coupling with aniline or aliphatic amine fragments) without competing reaction at the aminoethyl nitrogen. After the 5-position is elaborated, the Boc group is cleanly removed under mild acidic conditions (TFA/CH₂Cl₂ or HCl/dioxane) to reveal the free amine for a second diversification step [1]. This sequential deprotection strategy is not achievable with the deprotected free amine analog, which would require re-protection or risk uncontrolled bis-functionalization. The LogP of 1.7605 positions downstream intermediates favorably for kinase inhibitor programs targeting ATP-binding pockets, which typically prefer moderately lipophilic scaffolds .

Enantioselective Synthesis of Chiral Pyrimidine-Containing Drug Candidates

The chiral center at the α-carbon of the aminoethyl substituent enables the preparation of enantiomerically enriched derivatives via chiral resolution or asymmetric synthesis [1]. In contrast, the spacer-deleted analog 2-((tert-butoxycarbonyl)amino)pyrimidine-5-carboxylic acid lacks this stereochemical handle entirely (0 chiral centers, 2 rotatable bonds) . For drug targets where stereochemistry is linked to potency or selectivity (e.g., chiral kinase inhibitors, GPCR modulators), the ability to access both enantiomers from this racemic building block provides a critical advantage.

Intermediate for 5-Substituted Pyrimidine Carbocyclic Nucleoside Antiviral Agents

Published patent literature identifies Boc-protected aminoethyl pyrimidine-5-carboxylic acid derivatives as key intermediates for synthesizing 5-substituted pyrimidine carbocyclic nucleoside medicines with potential antiviral and anticancer applications [1]. The carboxylic acid at the 5-position serves as the anchor point for constructing the nucleoside base mimetic, while the Boc-protected aminoethyl group provides a handle for introducing the carbocyclic sugar surrogate. The TPSA of 101.41 Ų predicts acceptable oral bioavailability for the final nucleoside analogs, consistent with the Veber rule threshold of <140 Ų .

Physicochemical Property Screening Libraries for CNS Drug Discovery

The target compound's LogP of 1.7605 places it within the optimal range for CNS drug candidates (typically LogP 1–3), while its TPSA of 101.41 Ų is below the 140 Ų Veber cutoff for oral absorption and near the 90 Ų threshold often associated with blood-brain barrier penetration [1]. These values differ markedly from the deprotected analog (LogP 0.1945, TPSA 89.1 Ų) . Procurement of the Boc-protected building block enables the construction of compound libraries with systematically varied lipophilicity and polar surface area for CNS multiparameter optimization (MPO) scoring.

Quote Request

Request a Quote for 2-(1-((Tert-butoxycarbonyl)amino)ethyl)pyrimidine-5-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.